

Applications of 2-Chloro-5-fluorobenzenesulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzenesulfonyl chloride

Cat. No.: B1355057

[Get Quote](#)

An In-depth Technical Guide to the Applications of **2-Chloro-5-fluorobenzenesulfonyl Chloride** in Medicinal Chemistry

Introduction: A Strategic Building Block for Modern Drug Discovery

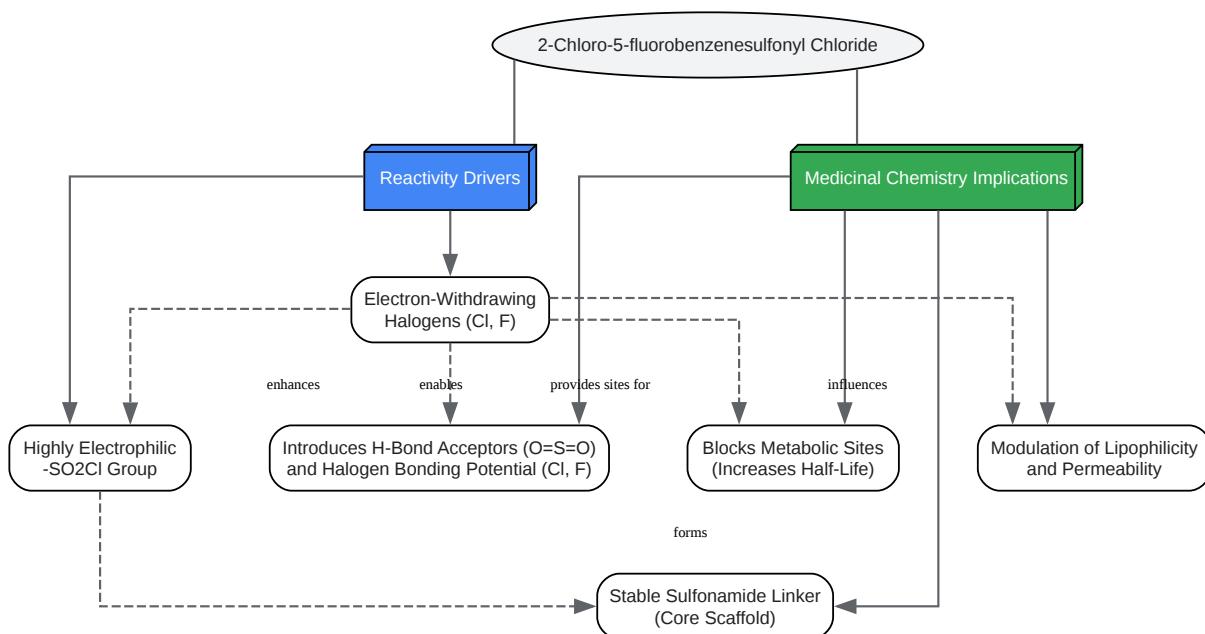
In the landscape of medicinal chemistry, the strategic selection of reagents is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, arylsulfonyl chlorides stand out for their reliable reactivity and the significant pharmacological relevance of their derivatives.^[1] This guide focuses on a particularly valuable member of this class: **2-Chloro-5-fluorobenzenesulfonyl chloride** (CAS No: 82875-86-3).

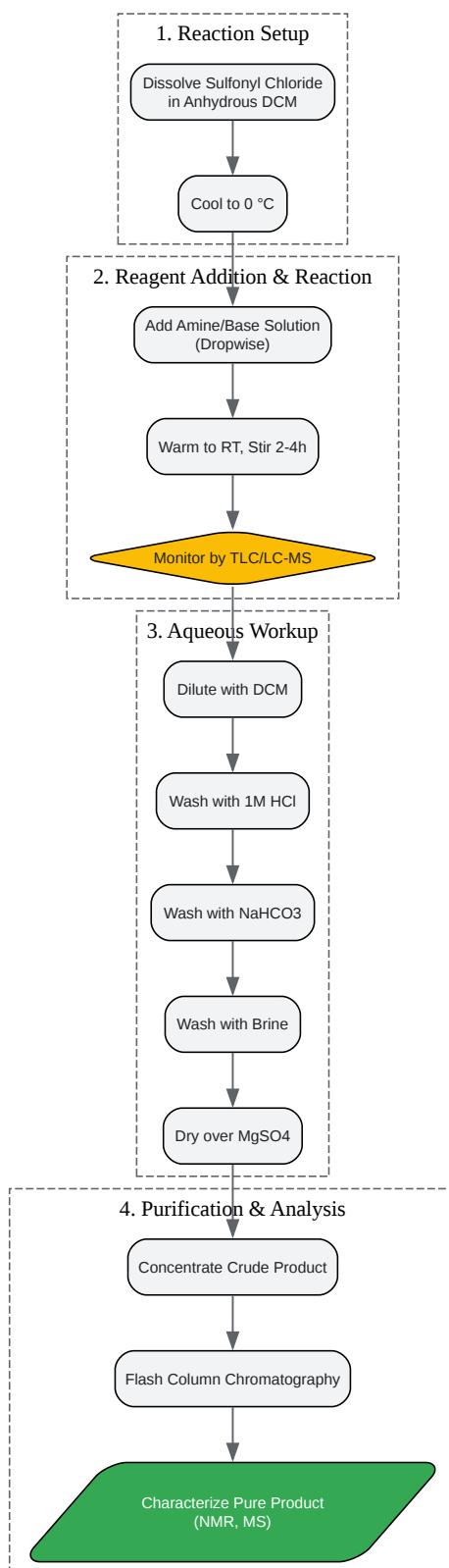
With a molecular formula of $C_6H_3Cl_2FO_2S$, this compound is more than a simple sulfonating agent; it is a carefully designed scaffold.^[2] The specific arrangement of a highly reactive sulfonyl chloride group with two distinct halogen atoms—chlorine and fluorine—on a benzene ring provides medicinal chemists with a powerful tool to impart desirable physicochemical and pharmacological properties onto drug candidates.^[2] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack, primarily from amines, to form stable sulfonamide linkages.
^[2]

This guide, written from the perspective of a Senior Application Scientist, will delve into the core applications of **2-Chloro-5-fluorobenzenesulfonyl chloride**, moving beyond simple reaction schemes to explore the causal relationships behind its utility in drug design. We will examine its reactivity, its role in modulating molecular properties, and provide practical, field-tested protocols for its application.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of **2-Chloro-5-fluorobenzenesulfonyl chloride** are summarized below.


Property	Value	Source
CAS Number	82875-86-3	
Molecular Formula	C ₆ H ₃ Cl ₂ FO ₂ S	[2]
Molecular Weight	229.06 g/mol	[2]
Appearance	Powder / Crystalline Solid	
Melting Point	41-44 °C	[2]
IUPAC Name	2-chloro-5-fluorobenzenesulfonyl chloride	


The reactivity of this molecule is dominated by the sulfonyl chloride group (-SO₂Cl).[1] The presence of the ortho-chloro and meta-fluoro substituents significantly influences this reactivity.

- Enhanced Electrophilicity: Both chlorine and fluorine are strongly electron-withdrawing groups. Their combined inductive effect pulls electron density away from the aromatic ring and, consequently, from the sulfur atom. This makes the sulfur center highly electron-deficient and thus a potent electrophile, primed for reaction with nucleophiles.[2]
- Reaction with Nucleophiles: The primary reaction pathway involves nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group.[2]

- Amines: React readily with primary and secondary amines to form N-substituted sulfonamides, the most common application in medicinal chemistry.[3]
- Alcohols/Phenols: React to form sulfonate esters, which can serve as prodrugs or intermediates.[1]
- Water: The compound is moisture-sensitive and hydrolyzes in the presence of water to form the corresponding 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[2] This necessitates the use of anhydrous conditions during synthesis.

Below is a diagram illustrating the key structural features that drive the utility of this reagent in medicinal chemistry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 3. cbijournal.com [cbijournal.com]
- To cite this document: BenchChem. [Applications of 2-Chloro-5-fluorobenzenesulfonyl chloride in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355057#applications-of-2-chloro-5-fluorobenzenesulfonyl-chloride-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

